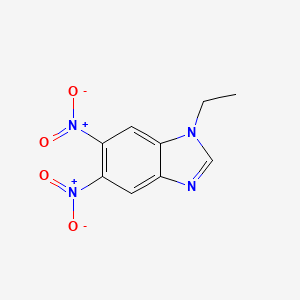

1-Ethyl-5,6-dinitrobenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5,6-dinitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c1-2-11-5-10-6-3-8(12(14)15)9(13(16)17)4-7(6)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGKVSYBPRQSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties of 1-Ethyl-5,6-dinitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-5,6-dinitrobenzimidazole, a heterocyclic aromatic compound, belongs to a class of molecules that has garnered significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiparasitic and anticancer effects. The introduction of nitro groups to the benzimidazole core can significantly modulate its electronic properties and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential mechanisms of action based on related compounds.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature. However, its properties can be inferred from data on analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5,6-Dinitrobenzimidazole | 1-Ethyl-5-nitrobenzimidazole |

| Molecular Formula | C₉H₈N₄O₄ | C₇H₄N₄O₄ | C₉H₉N₃O₂ |

| Molecular Weight | 236.19 g/mol | 208.13 g/mol | 191.19 g/mol [1] |

| CAS Number | 27578-65-0 | 50365-37-2 | 90349-15-8[1] |

| Melting Point | Not available | >300 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Soluble in ethanol. | >28.7 µg/mL in aqueous buffer at pH 7.4[1] |

| Appearance | Predicted to be a yellow crystalline solid. | Yellowish crystalline powder. | Not available |

Table 2: Predicted and Experimental Spectral Data

| Technique | This compound (Predicted) | 5,6-Dinitrobenzimidazole (Experimental) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons. Chemical shifts of aromatic protons would be downfield due to the electron-withdrawing nitro groups. | Aromatic protons would show characteristic signals. |

| ¹³C NMR | Signals for the ethyl group carbons and aromatic carbons. Carbons attached to nitro groups would be significantly deshielded. | Aromatic carbon signals would be observed. |

| IR (cm⁻¹) | ~3100 (aromatic C-H), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretching), ~1600 (C=N stretching). | Similar characteristic peaks for nitro and benzimidazole groups would be present. |

| Mass Spec (m/z) | Molecular ion peak at 236.19 (M+). Fragmentation pattern would likely involve loss of nitro groups and parts of the ethyl chain. | Molecular ion peak at 208.13 (M+). |

Synthesis and Experimental Protocols

The synthesis of this compound is expected to proceed via the nitration of 1-ethylbenzimidazole. The following is a detailed, representative experimental protocol.

Synthesis of this compound

Principle: The electrophilic nitration of 1-ethylbenzimidazole using a nitrating mixture (e.g., nitric acid and sulfuric acid) introduces two nitro groups onto the benzene ring of the benzimidazole core.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), slowly add 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Nitration Reaction: To the cooled nitrating mixture, add 5.0 g of 1-ethylbenzimidazole portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

-

Isolation of Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield this compound as a crystalline solid.

Chemical Reactivity and Biological Activity

Chemical Reactivity

The presence of two electron-withdrawing nitro groups on the benzene ring makes the aromatic system electron-deficient. This deactivation makes it less susceptible to further electrophilic substitution. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro groups under specific conditions. The imidazole ring can be protonated in acidic conditions and can also be alkylated at the N-3 position.

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives are known for their broad spectrum of biological activities. The antiparasitic action of many benzimidazoles, such as albendazole, is primarily due to their ability to bind to the β-tubulin subunit of microtubules. This binding inhibits microtubule polymerization, leading to disruption of cellular processes like cell division, motility, and nutrient uptake in the parasite.[2]

Dinitrobenzimidazole derivatives have also been investigated for their anticancer properties.[3] The mechanisms of action for anticancer benzimidazoles are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and interference with DNA replication and repair.[3]

Conclusion

This compound is a compound of interest due to the established biological activities of the dinitrobenzimidazole scaffold. While specific experimental data for this compound is sparse, its chemical properties, reactivity, and biological potential can be reasonably predicted based on related structures. The synthetic route via nitration of 1-ethylbenzimidazole is straightforward, and the resulting compound holds promise for further investigation as an antiparasitic or anticancer agent. The provided protocols and conceptual frameworks serve as a valuable resource for researchers venturing into the synthesis and evaluation of this and similar benzimidazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-ethyl-5,6-dinitrobenzimidazole, a molecule of interest in medicinal and materials chemistry. The synthesis is presented as a two-step process, commencing with the dinitration of a benzimidazole precursor followed by N-alkylation. This document collates procedural details from analogous reactions and provides a structured presentation of the available data for the key intermediates.

Synthesis Pathway Overview

The most chemically sound and referenced approach to synthesizing this compound involves a two-step sequence. First, a commercially available benzimidazole precursor is subjected to harsh nitrating conditions to introduce two nitro groups onto the benzene ring, yielding 5,6-dinitro-1H-benzimidazole. This intermediate is then selectively alkylated at the N1 position using an ethylating agent to afford the final product.

The overall transformation can be visualized as follows:

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis. These protocols are based on established procedures for similar transformations.

Step 1: Synthesis of 5,6-Dinitro-1H-benzimidazole (Intermediate)

This procedure is adapted from a typical method for the dinitration of benzimidazole derivatives.

Experimental Protocol:

-

To 30 mL of 92% sulfuric acid (H₂SO₄), add the chosen benzimidazole starting material (0.025 mol) dropwise while maintaining a low temperature with an ice bath.

-

Under vigorous stirring, slowly add a pre-cooled mixture of 5 mL of 65% nitric acid (HNO₃) and 1 mL of 92% sulfuric acid.

-

Allow the reaction mixture to stand at a temperature between 0–5°C for 1 hour to ensure complete dinitration.

-

Pour the reaction mixture into 100 g of an ice-water mixture (1:1, v/v).

-

To facilitate precipitation, add 10 g of sodium chloride (NaCl) to the solution.

-

Maintain the solution at 0–10°C until a crystalline solid forms.

-

Collect the precipitate by filtration and wash thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound (Final Product)

This protocol is a generalized procedure based on the N-alkylation of nitro-substituted benzimidazoles. The reaction should be carried out under anhydrous conditions.

Experimental Protocol:

-

In an oven-dried flask, dissolve 5,6-dinitro-1H-benzimidazole (1 equivalent) in a suitable dry solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.

-

To the stirring suspension, add an ethylating agent, such as ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄), (1.1-1.5 equivalents) dropwise.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 5,6-Dinitro-1H-benzimidazole | C₇H₄N₄O₄ | 208.13 | >300 | ¹H NMR (DMSO-d₆): Signals corresponding to aromatic protons and the N-H proton are expected in the downfield region. |

| 1-Ethyl-5-nitrobenzimidazole | C₉H₉N₃O₂ | 191.19 | Not Available | ¹H NMR: Signals for the ethyl group (triplet and quartet) and aromatic protons are characteristic. |

| This compound | C₉H₈N₄O₄ | 236.19 | Not Available | Expected ¹H NMR: Signals for the ethyl group (triplet and quartet) and two singlets for the aromatic protons at C4 and C7. |

Logical Workflow for Synthesis and Characterization

The logical progression from starting materials to the final, purified product is outlined below. This workflow includes essential purification and analytical steps to ensure the identity and purity of the synthesized compounds.

Spectroscopic Data for 1-Ethyl-5,6-dinitrobenzimidazole: A Technical Guide

Proposed Synthesis and Characterization Workflow

The synthesis of 1-Ethyl-5,6-dinitrobenzimidazole would likely proceed through the nitration of 1-ethylbenzimidazole or by constructing the benzimidazole ring from a pre-dinitrated precursor. Following synthesis and purification, a standard workflow of spectroscopic analysis is employed to confirm the structure and purity of the compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the necessary spectroscopic data, based on common practices for characterizing novel organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence like DEPT (Distortionless Enhancement by Polarization Transfer) may be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) for ¹H NMR are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrophotometer.

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Reporting: Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system (e.g., GC-MS or LC-MS). Electron Impact (EI) is a common ionization method for initial characterization. High-Resolution Mass Spectrometry (HRMS) is used for accurate mass determination.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and resulting fragment ions are recorded.

-

Data Reporting: The m/z values of significant peaks are reported, with their relative intensities. The molecular ion peak [M]⁺ is identified, and HRMS data is used to confirm the elemental composition.

Predicted Spectroscopic Data

NMR Spectroscopy

The electron-withdrawing nature of the two nitro groups will significantly deshield the aromatic protons and carbons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzimidazole.

¹H NMR:

-

Aromatic Protons: Two singlets are expected for the protons at the C4 and C7 positions of the benzimidazole ring. These would likely appear in the δ 8.0-9.0 ppm range.

-

Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons are expected, characteristic of an ethyl group. The methylene protons, being attached to a nitrogen atom, would likely appear around δ 4.5-5.0 ppm.

¹³C NMR:

-

Aromatic Carbons: The carbons bearing the nitro groups (C5 and C6) would be significantly downfield. Other aromatic carbons would also be deshielded.

-

Ethyl Group: Signals for the -CH₂- and -CH₃ carbons would appear in the aliphatic region of the spectrum.

Table 1: Example NMR Data for 5-nitrobenzimidazole (Not the Target Compound) [2] This data is provided for illustrative purposes to indicate the typical chemical shifts for a related structure.

| Signal Type | Solvent | Chemical Shift (δ, ppm) |

| ¹H NMR | DMSO-d₆ | 8.51 (d, J=2.1 Hz, 1H), 8.38 (s, 1H), 8.11 (dd, J=8.9, 2.2 Hz, 1H), 7.76 (d, J=8.9 Hz, 1H) |

| ¹³C NMR | DMSO-d₆ | 146.26, 142.15, 117.10 |

IR Spectroscopy

The IR spectrum will be dominated by the strong absorptions from the nitro groups.

Table 2: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (Ethyl) | Stretch | 2980 - 2850 | Medium |

| C=N / C=C (Benzimidazole ring) | Stretch | 1620 - 1450 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a key indicator for the presence of aromatic nitro groups.[3][4]

Mass Spectrometry

The molecular weight of this compound (C₉H₈N₄O₄) is 236.18 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Fragmentation Pathway |

| 236 | [M]⁺ (Molecular Ion) | - |

| 221 | [M - CH₃]⁺ | Loss of methyl radical from the ethyl group |

| 207 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 190 | [M - NO₂]⁺ | Loss of a nitro group |

| 144 | [M - 2NO₂]⁺ | Loss of both nitro groups |

The fragmentation of benzimidazoles can also involve the loss of HCN from the imidazole ring.[5][6] The presence of nitro groups introduces characteristic fragmentation pathways, including the loss of NO, NO₂, and O.

References

Crystal Structure of 1-Ethyl-5,6-dinitrobenzimidazole: A Technical Overview

Disclaimer: As of the latest available data, a solved crystal structure for 1-Ethyl-5,6-dinitrobenzimidazole has not been deposited in publicly accessible crystallographic databases. This technical guide will therefore leverage data from closely related nitro-substituted benzimidazole derivatives to infer and discuss the probable structural and chemical characteristics of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The introduction of nitro groups and an ethyl substituent to the benzimidazole core, as in this compound, is anticipated to modulate its electronic properties, molecular conformation, and, consequently, its biological activity. This guide provides a comprehensive overview of the expected crystallographic features, a plausible synthetic route, and potential biological implications of this compound class.

Predicted Molecular and Crystal Structure

While the specific crystal structure of this compound is not available, we can extrapolate its key features from the analysis of a related compound, Ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate.[4] The benzimidazole ring system is characteristically planar. The ethyl group at the N1 position will likely be oriented to minimize steric hindrance with the imidazole ring. The two nitro groups at the 5 and 6 positions are expected to be nearly coplanar with the benzene ring to maximize resonance stabilization.

Intermolecular interactions are crucial in defining the crystal packing. For this compound, we can anticipate the presence of C-H···O hydrogen bonds between the ethyl group and the nitro groups of adjacent molecules. Furthermore, π-π stacking interactions between the aromatic benzimidazole rings are a common feature in the crystal structures of such planar heterocyclic systems and are expected to contribute to the overall stability of the crystal lattice.

Crystallographic Data of a Representative Benzimidazole Derivative

The following table summarizes the crystallographic data for Ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, which serves as a model for understanding the general crystallographic properties of substituted benzimidazoles.[4]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂N₂O₂ |

| Molecular Weight | 322.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9926 (7) |

| b (Å) | 12.3287 (11) |

| c (Å) | 13.9635 (12) |

| β (°) | 93.120 (3) |

| Volume (ų) | 1717.7 (2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.247 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| Temperature (K) | 100 |

Experimental Protocols

A plausible synthetic route to this compound would involve a multi-step process, beginning with the nitration of a suitable benzimidazole precursor followed by N-alkylation. The following is a generalized experimental protocol based on established methods for the synthesis of related nitro- and alkyl-substituted benzimidazoles.[1][5]

Synthesis of 5,6-dinitrobenzimidazole

-

Nitration: To a cooled (0-5 °C) solution of benzimidazole in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude 5,6-dinitrobenzimidazole.

-

Purification: The precipitate is filtered, washed with cold water until neutral, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield the purified product.

Synthesis of this compound

-

N-Alkylation: 5,6-dinitrobenzimidazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the imidazole nitrogen.

-

Ethylating Agent: An ethylating agent, for instance, ethyl iodide or diethyl sulfate, is then added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents, such as ethanol, ethyl acetate, or a combination of dichloromethane and hexane.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Potential Biological Significance

Nitro-substituted benzimidazoles have been reported to possess a range of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][3][6][7] The nitro group is often a key pharmacophore, which can be bioreduced in anaerobic organisms to generate reactive nitrogen species that are cytotoxic. The ethyl group at the N1 position can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and overall bioavailability.

Conceptual Signaling Pathway

While the specific targets of this compound are not yet elucidated, a plausible mechanism of action, particularly against anaerobic microbes, involves the reductive activation of the nitro groups.

Caption: Conceptual pathway for the bioactivation of a nitro-benzimidazole derivative.

Conclusion

This compound represents an intriguing target for synthesis and structural elucidation due to the potential biological activities conferred by its nitro-substituents. While its specific crystal structure remains to be determined, analysis of related compounds provides a solid foundation for predicting its molecular geometry and intermolecular interactions. The synthetic pathways are well-established for this class of compounds. Future research should focus on the successful synthesis, crystallization, and subsequent biological evaluation of this compound to fully unlock its therapeutic potential.

References

- 1. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility of 1-Ethyl-5,6-dinitrobenzimidazole in Various Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and ultimate therapeutic efficacy. 1-Ethyl-5,6-dinitrobenzimidazole is a compound of interest for which solubility data is essential for its progression in research and development. Understanding its solubility profile in various solvents is fundamental for designing appropriate dosage forms, purification processes, and for predicting its behavior in biological systems.

This technical guide outlines the standard methodologies for the experimental determination of the solubility of this compound, provides a template for the systematic presentation of solubility data, and includes a visualization of the experimental workflow.

Quantitative Solubility Data

The following table is a template illustrating how experimentally determined solubility data for this compound should be presented. The values provided are hypothetical and serve as a placeholder for actual experimental data. Data should be reported in various units, including mole fraction (x), molarity (mol/L), and mass solubility ( g/100 g of solvent), at different temperatures.

Table 1: Hypothetical Solubility Data of this compound

| Solvent | Temperature (K) | Mole Fraction (x) | Molarity (mol/L) | Mass Solubility ( g/100 g solvent) |

| Methanol | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Ethanol | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Acetone | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Ethyl Acetate | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Acetonitrile | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Dichloromethane | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Toluene | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data | |

| Water (pH 7.4) | 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data | |

| 308.15 | Data | Data | Data |

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is crucial and can be achieved through well-established methods. The isothermal shake-flask method is considered the gold standard for its reliability.[1][2]

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Thermostatic shaker bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filter it using a syringe filter to remove any undissolved particles.[1]

-

Quantification:

-

HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibration range. Analyze the diluted sample using a validated HPLC method. The concentration is determined from a calibration curve prepared with standard solutions of this compound of known concentrations.[3][4][5]

-

UV/Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, the concentration of the diluted saturated solution can be determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve.[6][7][8][9]

-

Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is evaporated, and the container with the solid residue is dried to a constant weight. The mass of the dissolved solute can then be determined.[10][11][12]

-

-

Data Calculation: Calculate the solubility in the desired units (mole fraction, molarity, g/100 g solvent). Repeat the experiment at different temperatures as required.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination and analysis of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Data Correlation with Thermodynamic Models

To enhance the utility of the experimental data, it is recommended to correlate the solubility data with established thermodynamic models. These models can be used to predict solubility at different temperatures and to derive thermodynamic parameters of dissolution.

Commonly used models include:

-

The modified Apelblat equation: A semi-empirical model that relates the mole fraction solubility to temperature.[13][14][15][16]

-

The λh (Buchowski-Ksiazczak) equation: Another model used to describe the solid-liquid equilibrium.[13][14][15][16]

The parameters of these models are determined by fitting the experimental solubility data. The goodness of fit is typically evaluated by calculating the root-mean-square deviation (RMSD).

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in publicly accessible literature, this guide provides a robust framework for researchers to obtain and report this critical data. By following standardized protocols and data presentation formats, the scientific community can build a reliable database for this compound, facilitating its further development and application.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. pharmaguru.co [pharmaguru.co]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rootspress.org [rootspress.org]

- 9. rjptonline.org [rjptonline.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. pharmajournal.net [pharmajournal.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pub.vito.be [pub.vito.be]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ThermoML:J. Chem. Thermodyn. 2016, 102, 178-187 [trc.nist.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-5,6-dinitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 1-Ethyl-5,6-dinitrobenzimidazole. Due to a lack of specific experimental data for this compound in the public domain, this guide synthesizes information from closely related nitroaromatic and benzimidazole compounds to project its thermal behavior. The methodologies and potential decomposition mechanisms outlined herein are based on established analytical techniques and known reactivity of analogous chemical structures.

Introduction

This compound is a heterocyclic aromatic compound containing two nitro groups, which are known to be energetic functionalities. Understanding the thermal stability and decomposition of such molecules is critical for safe handling, storage, and processing, particularly in the context of pharmaceutical development where thermal events can impact drug substance and product stability. The presence of the dinitro substitution on the benzimidazole core suggests a potential for exothermic decomposition at elevated temperatures.

Predicted Thermal Behavior

Based on the thermal analysis of other nitroaromatic compounds, this compound is expected to exhibit a distinct melting point followed by a sharp exothermic decomposition. The decomposition is likely to be a complex process involving multiple reaction steps. The onset temperature of decomposition and the energy released are key parameters for assessing its thermal hazard.

Quantitative Data on Analogous Compounds

To provide a quantitative context, the following table summarizes thermal decomposition data for related nitroaromatic compounds. This data can serve as a benchmark for estimating the thermal stability of this compound.

| Compound | Decomposition Onset (Tonset) | Peak Decomposition Temp (Tpeak) | Heat of Decomposition (ΔHd) | Activation Energy (Ea) | Reference |

| p-Nitrobenzoic Acid | ~200-250 °C | Varies with heating rate | 327.05 - 1003.98 J/g | 157.00 kJ/mol | [1] |

| m-Nitrobenzoic Acid | ~200-250 °C | Varies with heating rate | - | 203.43 kJ/mol | [1] |

| o-Nitrobenzoic Acid | ~150-200 °C | Varies with heating rate | 335.61 - 542.27 J/g | 131.31 kJ/mol | [1] |

| 3,5-difluoro-2,4,6-trinitroanisole | ~226 °C (TASDT) | Varies with heating rate | - | - | [2] |

| Triamino-trinitrobenzene (TATB) | - | - | - | 150 - 250 kJ/mol | [3] |

Note: TASDT refers to the self-accelerating decomposition temperature.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for key experiments used to characterize the thermal stability of energetic materials like this compound.

4.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and heat of decomposition.

-

Instrumentation: A calibrated DSC instrument (e.g., TA Instruments, Mettler Toledo).

-

Sample Preparation: A small sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 2, 5, 10, 15 °C/min) from ambient temperature to a final temperature beyond the decomposition event (e.g., 350-400 °C).[2]

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the temperatures of endothermic (melting) and exothermic (decomposition) events. The area under the exothermic peak is integrated to calculate the heat of decomposition. Kinetic parameters like activation energy can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) method by analyzing data from multiple heating rates.[1]

4.2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss as a function of temperature and identify the temperature range of decomposition.

-

Instrumentation: A calibrated TGA instrument.

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum pan.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a similar temperature range as the DSC experiment.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[2]

Visualizations

5.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for evaluating the thermal stability of a compound like this compound.

5.2. Postulated Decomposition Pathway

The decomposition of nitroaromatic compounds is complex. For this compound, the initial step is likely the homolytic cleavage of a C-NO2 bond, which is typically the weakest bond in the molecule. This would be followed by a cascade of radical reactions.

Conclusion

References

A Technical Guide to the Historical Synthesis of Nitrobenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of nitrobenzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the fundamental reaction pathways.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds, with their derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group onto the benzimidazole scaffold can significantly modulate these biological activities, making nitrobenzimidazoles particularly important pharmacophores. Historically, two primary strategies have been employed for the synthesis of these compounds: the direct nitration of a pre-formed benzimidazole ring and the condensation of a nitro-substituted o-phenylenediamine with a suitable cyclizing agent. This guide will delve into the classical methods that form the foundation of nitrobenzimidazole synthesis.

Core Synthesis Methods: A Comparative Overview

The following table summarizes quantitative data from various historical synthesis methods for nitrobenzimidazoles, allowing for a clear comparison of their efficiency and reaction conditions.

| Synthesis Method | Starting Materials | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Phillips-Ladenburg Condensation | 4-Nitro-o-phenylenediamine, Aromatic Aldehydes | Dimethoxyethane, Sodium metabisulfite (oxidant) | 48 hours (reflux) | Reflux | 66-86 | [1] |

| Direct Nitration | Benzimidazol-2-ones | Potassium nitrate, Sulfuric acid | 4 hours | 50-90 | 73-90 | |

| Direct Nitration | 2-Substituted Benzimidazoles | Nitric acid, Sulfuric acid | Not specified | Not specified | Moderate to significant | [2] |

| Phillips-Ladenburg Condensation | 4-Nitro-o-phenylenediamine, Phenylacetic acid | Acidic conditions | Not specified | Not specified | 65-78 | [3] |

| Condensation Reaction | 4-Nitro-o-phenylenediamine, Cyanogen bromide | Diglyme/water (4:1) | Not specified | 90 | Good | [4] |

| Nitration of Benzimidazolone | Benzimidazolone | Nitric acid, Water | 2 hours | 50-75 | 96-98 | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the key historical synthesis routes to nitrobenzimidazoles.

Phillips-Ladenburg Synthesis of 5-Nitro-2-substituted-benzimidazoles

This method involves the condensation of a nitro-substituted o-phenylenediamine with an aldehyde.

Materials:

-

4-Nitro-1,2-phenylenediamine (0.004 moles)

-

Substituted aromatic aldehyde (1.01 equivalents)

-

Dimethoxyethane

-

Sodium metabisulfite (1.01 equivalents)

-

Ice

-

Methanol or Ethyl acetate and Petroleum ether for purification

Procedure:

-

In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

-

Add 1.01 equivalents of the aromatic aldehyde to the mixture.

-

Stir the reaction mixture in an ice bath at 0°C for 2 hours.

-

Reflux the mixture for 1 hour to form the Schiff base intermediate.

-

To the reaction mixture, add a further portion of dimethoxyethane and 1.01 equivalents of sodium metabisulfite.

-

Stir the mixture under reflux for 48 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from methanol.

-

If no precipitate forms, extract the product with ethyl acetate. Remove the organic solvent under vacuum using a rotary evaporator.

-

Purify the product by column chromatography using a chloroform and methanol or petroleum ether and ethyl acetate solvent system.[1]

Direct Nitration of Benzimidazol-2-ones

This method involves the direct nitration of a benzimidazolone precursor to yield trinitrobenzimidazol-2-ones.

Materials:

-

Benzimidazol-2-one or its derivative (1 equivalent)

-

Potassium nitrate (3.3 equivalents)

-

Concentrated sulfuric acid

Procedure:

-

In a reaction vessel, dissolve 1 equivalent of the benzimidazol-2-one derivative in concentrated sulfuric acid.

-

Carefully add 3.3 equivalents of potassium nitrate to the solution while maintaining the temperature between 50 and 90°C.

-

Stir the reaction mixture at this temperature for 4 hours.

-

After the reaction is complete, carefully pour the mixture over crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the trinitrobenzimidazol-2-one derivative.

Synthesis of 5,6-Dinitrobenzimidazoles

This procedure details the dinitration of a benzimidazole starting material.

Materials:

-

Benzimidazole derivative (0.025 mol)

-

92% Sulfuric acid (30 mL)

-

65% Nitric acid (5 mL)

-

Ice-water mixture

-

Sodium chloride

Procedure:

-

To the benzimidazole starting material (0.025 mol), add 92% sulfuric acid (30 mL) dropwise with cooling.

-

Under vigorous stirring, add a cooled mixture of 65% nitric acid (5 mL) and 92% sulfuric acid (1 mL).

-

Allow the reaction mixture to stand at 0–5°C for 1 hour.

-

Pour the reaction mixture into an ice-water mixture (1:1, v/v, 100 g).

-

Add sodium chloride (10 g) to the solution.

-

Maintain the solution at 0–10°C to allow for the formation of crystalline solids.

-

Filter off the solids and wash with cooled water to yield the dinitrobenzimidazole product.[6]

Visualizing Synthesis and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a key synthesis workflow and a simplified signaling pathway where nitrobenzimidazoles have shown activity.

Caption: Experimental workflow for the Phillips-Ladenburg synthesis of 5-nitro-2-substituted-benzimidazoles.

Caption: Inhibition of the EGFR/HER2 signaling pathway by certain nitrobenzimidazole derivatives.

Conclusion

The historical synthesis methods for nitrobenzimidazoles, primarily the Phillips-Ladenburg condensation and direct nitration, have laid a crucial foundation for the development of this important class of compounds. While modern methods offer improvements in efficiency and sustainability, a thorough understanding of these classical techniques remains essential for researchers in the field. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the synthesis and further investigation of novel nitrobenzimidazole derivatives with potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]

- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

IUPAC name and CAS number for 1-Ethyl-5,6-dinitrobenzimidazole

An In-Depth Technical Guide to 1-Ethyl-5,6-dinitrobenzimidazole and the Broader Class of Dinitrobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, including its definitive identification, and delves into the broader class of dinitrobenzimidazole derivatives, which are of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this document presents representative data and methodologies from closely related analogues to provide a thorough understanding of the synthesis, biological activities, and potential mechanisms of action for this class of compounds. The information is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.

Compound Identification

The specific compound of interest is identified as follows:

| Common Name | IUPAC Name | CAS Number |

| This compound | 1-Ethyl-5,6-dinitro-1H-benzimidazole | 27578-65-0 |

Introduction to Dinitrobenzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of nitro groups to the benzimidazole ring can profoundly influence the compound's physicochemical properties and biological activity. Specifically, dinitrobenzimidazole derivatives have garnered attention for their potential as antimicrobial, anticancer, and antiprotozoal agents.[1][2] The electron-withdrawing nature of the nitro groups can render these compounds susceptible to bioreductive activation, a mechanism often exploited for selective toxicity towards pathogens or hypoxic cancer cells.[3][4]

While this compound is a known chemical entity[5], detailed public-domain research on its specific biological activities and synthesis is scarce. Therefore, this guide will utilize data from analogous dinitrobenzimidazole compounds to illustrate the key characteristics of this chemical class.

Synthesis of Dinitrobenzimidazole Derivatives

The synthesis of dinitrobenzimidazoles typically involves the nitration of a pre-formed benzimidazole ring system. The following is a representative experimental protocol for the synthesis of a dinitrobenzimidazole derivative, adapted from general methods described in the literature.[6]

General Experimental Protocol: Synthesis of a 2-Substituted-5,6-dinitro-1H-benzimidazole

This protocol describes a two-step process: the initial formation of a benzimidazole ring, followed by nitration.

Step 1: Synthesis of 2-Substituted-1H-benzimidazole

-

An equimolar mixture of o-phenylenediamine and a selected carboxylic acid is prepared.

-

The mixture is heated in the presence of a dehydrating agent, such as 4N hydrochloric acid or polyphosphoric acid, at a temperature of 100-150°C for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as ammonium hydroxide or sodium bicarbonate solution, until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the 2-substituted-1H-benzimidazole.

Step 2: Nitration to 2-Substituted-5,6-dinitro-1H-benzimidazole

-

The 2-substituted-1H-benzimidazole (1 equivalent) is slowly added to a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

The reaction mixture is stirred at a low temperature for 1-2 hours and then allowed to warm to room temperature, with continued stirring for an additional 4-8 hours.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the dinitro-derivative.

-

The precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

Further purification can be achieved by column chromatography or recrystallization to yield the final 2-substituted-5,6-dinitro-1H-benzimidazole.

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of 2-substituted-5,6-dinitro-1H-benzimidazoles.

Biological Activity of Dinitrobenzimidazole Derivatives

Dinitrobenzimidazole derivatives have been investigated for a range of biological activities, with antimicrobial and anticancer effects being the most prominent. The data below is a summary of activities for representative dinitro- and related nitro-benzimidazole compounds found in the literature.

Quantitative Data Summary

| Compound Class | Activity Type | Target Organism/Cell Line | Measurement | Result |

| 5,6-Dinitro-benzimidazole derivatives | Anthelmintic | Various helminths | - | Known activity[2] |

| Aromatic Amidine Substituted Benzimidazoles | Antibacterial | MRSA & MRSE | MIC | 0.39 - 1.56 µg/mL[7][8] |

| 2-Aryl-5(6)-nitro-1H-benzimidazole derivatives | Anticancer | Various human cancer lines | IC50 | Varies by compound[3] |

| 2-Amino-5(6)-nitro-1H-benzimidazole derivatives | Antiprotozoal | G. intestinalis | IC50 | ~3.95 µM[4] |

Note: This table presents data for the general class of nitro- and dinitrobenzimidazole derivatives, as specific quantitative data for this compound is not available in the cited literature.

Potential Mechanism of Action: Bioreductive Activation

A key proposed mechanism of action for many nitroaromatic compounds, including dinitrobenzimidazoles, is bioreductive activation. This process is particularly effective in hypoxic (low oxygen) environments, such as those found in solid tumors or certain microbial infections.

Under hypoxic conditions, nitroreductase enzymes can reduce the nitro groups on the benzimidazole ring. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, as well as radical anions. These reactive species can cause cellular damage through various means, including DNA strand breaks, inhibition of DNA repair enzymes, and oxidative stress, ultimately leading to cell death. This selective activation in hypoxic environments provides a basis for targeted therapy, sparing normal, well-oxygenated tissues.[3]

Signaling Pathway Diagram

Caption: Proposed bioreductive activation pathway for dinitrobenzimidazole derivatives.

Conclusion

This compound belongs to the dinitrobenzimidazole class of compounds, which holds significant promise in the development of new therapeutic agents, particularly in oncology and infectious diseases. While specific research on this particular molecule is limited, the broader class is characterized by potent biological activity, likely mediated by bioreductive activation. The synthetic routes are generally well-established, allowing for the generation of diverse analogues for structure-activity relationship studies. Further investigation into specific derivatives like this compound is warranted to fully elucidate their therapeutic potential and specific mechanisms of action. This guide serves as a foundational resource to encourage and inform such future research endeavors.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-ETHYL-5,6-DINITRO-1H-BENZOIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Potent and Versatile Bioactivities of Nitro-Substituted Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a nitro group to this privileged structure often enhances its biological efficacy, leading to a class of compounds—nitro-substituted benzimidazoles—with significant potential in treating a range of diseases. This technical guide provides an in-depth overview of the current research, quantitative data, experimental methodologies, and underlying mechanisms of action associated with these promising therapeutic agents.

A Spectrum of Biological Activities

Nitro-substituted benzimidazoles have demonstrated potent activities against a variety of biological targets, positioning them as valuable leads in drug discovery. Their efficacy spans across several key therapeutic areas:

-

Anticancer Activity: These compounds have shown significant cytotoxicity against various cancer cell lines, including breast, lung, pancreatic, and cervical cancer.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization which is crucial for cell division, and DNA intercalation.[1][3] The electron-withdrawing nature of the nitro group is thought to play a critical role in their anticancer effects.[4]

-

Antimicrobial Activity: Nitrobenzimidazoles exhibit broad-spectrum antimicrobial properties, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7][8][9] Their mechanism often involves the intracellular reduction of the nitro group to form reactive intermediates that can damage essential biomolecules like DNA and proteins.[4]

-

Antiparasitic Activity: This class of compounds has shown promise in combating parasitic infections caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[10][11] The antiparasitic action is also linked to the reductive activation of the nitro group within the parasite.[12]

-

Antiviral Activity: Certain nitro-substituted benzimidazole derivatives have displayed antiviral properties, showing activity against viruses like vaccinia virus and Coxsackie virus B4.

-

Antihypertensive Activity: Some 5-nitrobenzimidazole derivatives have been identified as potent angiotensin II type 1 (AT1) receptor antagonists, suggesting their potential as antihypertensive agents.[13][14]

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies, providing a comparative look at the potency of different nitro-substituted benzimidazole derivatives.

Table 1: Anticancer Activity of Nitro-Substituted Benzimidazoles

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | - | 1.03 ± 0.26 nM (for AT1 receptor affinity) | [13] |

| Benzimidazole bearing thiazolidinedione derivatives | PC-3, HeLa, A549, HT1080 | 0.096–0.63 | [2] |

| Compound 52 (a benzimidazole derivative) | K562, A431, HepG2, HeLa, MDA-MB-435S | 0.006–1.774 | [2] |

| Fluoro aryl benzimidazole derivative 1 | - | - | [15] |

| Benzimidazole-thiazolidinedione hybrid (Compound 2) | A549 | 11.46 | [15] |

| Benzimidazole derivative with sulfonamide moiety (Compound 10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [15] |

Table 2: Antimicrobial Activity of Nitro-Substituted Benzimidazoles

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [16] |

| 5-ethoxy-benzimidazole derivatives (IVa, IVc, IVd) | Mycobacterium tuberculosis H37RV | 0.8 to 12.5 | [17] |

| Benzimidazole sulfonamide hybrid (Compound 10, with p-NO2) | S. aureus | 0.05 mg/ml | [8] |

| Benzimidazole sulfonamide hybrid (Compound 11, with OCH3) | E. coli | 0.05 mg/ml | [8] |

Table 3: Antiparasitic Activity of Nitro-Substituted Benzimidazoles

| Compound/Derivative | Parasite | EC50 Value (µM) | Reference |

| 1-methyl-5-nitroimidazole carboxamides (8a-k) | G. lamblia WB | 1.6 - 4.9 | [11] |

| Compound 8f (R = NHCH2(2-pyridinyl)) | G. lamblia WB | 1.6 | [11] |

| Compound 8h (R = morpholine) | G. lamblia WB | 1.6 | [11] |

| Metronidazole (control) | G. lamblia WB | 6.1 | [11] |

Key Experimental Protocols

The biological evaluation of nitro-substituted benzimidazoles involves a range of standard in vitro and in vivo assays. Below are outlines of common methodologies.

In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of nitro-substituted benzimidazoles are often mediated through specific cellular pathways. The following diagrams illustrate some of these key processes.

Caption: General mechanism of action for nitro-substituted benzimidazoles.

Caption: A typical workflow for anticancer drug screening.

Conclusion and Future Perspectives

Nitro-substituted benzimidazoles represent a versatile and potent class of compounds with a wide array of biological activities. The ease of their synthesis and the ability to modify their structure to enhance activity and selectivity make them highly attractive for drug development.[6][18] Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies to overcome drug resistance. The continued investigation of this chemical scaffold holds great promise for the development of new and effective treatments for a variety of human diseases.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitrobenzimidazole | 94-52-0 | Benchchem [benchchem.com]

- 5. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives : Oriental Journal of Chemistry [orientjchem.org]

- 6. ijcrt.org [ijcrt.org]

- 7. isca.me [isca.me]

- 8. rjptonline.org [rjptonline.org]

- 9. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 17. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

Synthesis of Dinitrobenzimidazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to dinitrobenzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Furthermore, visual diagrams of synthetic workflows are provided to facilitate a clear understanding of the described processes.

Introduction

Benzimidazole and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of nitro groups onto the benzimidazole core can significantly modulate its electronic properties and biological activity, making dinitrobenzimidazoles particularly interesting for further functionalization and drug design. This review focuses on the two predominant strategies for the synthesis of dinitrobenzimidazoles: the direct nitration of a pre-formed benzimidazole ring and the cyclocondensation of a dinitro-substituted o-phenylenediamine with a suitable one-carbon synthon.

Synthetic Methodologies

Direct Nitration of Benzimidazoles

The most common method for the synthesis of dinitrobenzimidazoles is the direct nitration of the benzimidazole nucleus using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily the 5,6-dinitro and 4,6(5,7)-dinitro derivatives, which can be separated by techniques such as fractional crystallization.

A typical workflow for the direct nitration of benzimidazoles is illustrated below:

A typical procedure for the dinitration of benzimidazole starting compounds is as follows:

-

To 0.025 mol of the benzimidazole starting material, add 30 mL of 92% H2SO4 dropwise with cooling.

-

While stirring vigorously, add a cooled mixture of 5 mL of 65% HNO3 and 1 mL of 92% H2SO4.

-

Allow the reaction mixture to stand at 0–5 °C for 1 hour.

-

Pour the reaction mixture into an ice-water mixture (1:1, v/v, 100 g).

-

Add 10 g of NaCl to the solution and maintain the temperature at 0–10 °C to facilitate the formation of crystalline solids.

-

Filter the resulting precipitate and wash with cooled water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Cyclocondensation of Dinitro-o-phenylenediamines

An alternative strategy for the synthesis of dinitrobenzimidazoles involves the cyclocondensation of a dinitro-substituted o-phenylenediamine with a one-carbon electrophile. This approach offers better control over the regiochemistry of the final product, as the position of the nitro groups is pre-determined by the starting diamine. Common one-carbon sources include carboxylic acids (Phillips-Ladenburg synthesis) or aldehydes (Weidenhagen synthesis).

The logical relationship of this synthetic approach is outlined below:

While a specific protocol for the cyclocondensation of a dinitro-o-phenylenediamine was not found in the immediate search results, a general procedure based on the Phillips-Ladenburg synthesis can be adapted. It is important to note that the reactivity of dinitro-o-phenylenediamine may be lower than that of the unsubstituted analogue due to the electron-withdrawing nature of the nitro groups, potentially requiring harsher reaction conditions.

-

A mixture of 4,5-dinitro-1,2-phenylenediamine (1 mmol) and the desired carboxylic acid (1.1 mmol) is heated in a suitable solvent, such as polyphosphoric acid (PPA) or under reflux in 4N HCl, for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Quantitative Data on Synthesized Dinitrobenzimidazoles

The following tables summarize the quantitative data for a selection of synthesized dinitrobenzimidazoles reported in the literature.

Table 1: Yields and Melting Points of Selected Dinitrobenzimidazoles

| Compound | Substituent(s) | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 1 | 5,6-dinitro | Direct Nitration | - | >300 | [1] |

| 2 | 4,6-dinitro | Direct Nitration | - | - | [2] |

| 3 | 2-methyl-4,6-dinitro | Direct Nitration | 75 | 210-212 | [2] |

| 4 | 2-ethyl-4,6-dinitro | Direct Nitration | 82 | 190-192 | [2] |

| 5 | 2-propyl-4,6-dinitro | Direct Nitration | 87 | 178-180 | [2] |

| 6 | 2-trifluoromethyl-5,6-dinitro | Direct Nitration with Decarboxylation | 40 | - | [2] |

Table 2: Spectroscopic Data for 2-Methyl-4,6-dinitrobenzimidazole

| Technique | Data | Reference |

| ¹H-NMR (300 MHz, (CD₃)₂SO) | δ = 2.53 (s, 3H, CH₃), 7.41 (s, 1H, CH), 12.66 (s, 1H, NH) | [3] |

| ¹³C-NMR (75.5 MHz, (CD₃)₂SO) | δ = 14.59 (CH₃), 143.73 (Cq), 153.46 (C=N) | [3] |

| Mass Spectrometry (70 eV) | m/z (%): 228 [M⁺] | [3] |

Conclusion

The synthesis of dinitrobenzimidazoles is primarily achieved through two main routes: direct nitration of the benzimidazole core and cyclocondensation of dinitro-o-phenylenediamines. Direct nitration is a straightforward method but often results in isomeric mixtures that require careful separation. The cyclocondensation approach offers better regiochemical control but may require harsher conditions due to the deactivating effect of the nitro groups. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science for the design and synthesis of novel dinitrobenzimidazole derivatives. Further research into optimizing reaction conditions and developing more efficient and regioselective synthetic methods is an ongoing area of interest.

References

Methodological & Application

Application of 1-Ethyl-5,6-dinitrobenzimidazole in Parasitology Research: Information Not Currently Available

Following a comprehensive search of available scientific literature, there is no specific information regarding the application of 1-Ethyl-5,6-dinitrobenzimidazole in parasitology research. The current body of research focuses on other benzimidazole derivatives with different substitutions.

While the benzimidazole scaffold is a known pharmacophore in many antiparasitic drugs, the specific compound, this compound, does not appear in studies detailing antiparasitic activity, mechanism of action, or experimental protocols. Research in this area has largely centered on compounds such as 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which have shown some activity against protozoan parasites.[1]

General research into antiparasitic drug development continues to explore various heterocyclic compounds, including different benzimidazole derivatives.[1][2][3] These efforts often involve computational design, synthesis, and screening of novel molecules to identify potential drug candidates against a range of parasitic diseases.[4][5] The mode of action for some related nitroimidazole compounds involves reductive metabolism, where the compound acts as a prodrug activated by parasitic nitroreductases.[1][6]

However, without specific studies on this compound, it is not possible to provide the requested detailed application notes, quantitative data, experimental protocols, or visualizations of its specific biological pathways or experimental workflows.

Researchers and drug development professionals interested in the potential of novel benzimidazole derivatives may consider synthesizing this compound and conducting initial in vitro screening against a panel of relevant parasites to determine if it possesses any antiparasitic activity. Such preliminary studies would be the first step in establishing a potential role for this specific compound in parasitology.

References

- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Drug Development for Parasite-Induced Diarrheal Diseases [frontiersin.org]

- 3. Drug discovery for parasitic diseases: powered by technology, enabled by pharmacology, informed by clinical science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jptcp.com [jptcp.com]

- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Ethyl-5,6-dinitrobenzimidazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential applications of 1-Ethyl-5,6-dinitrobenzimidazole as a key building block in the development of novel organic compounds with significant biological activities.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide array of functionalized benzimidazole derivatives. The presence of two nitro groups on the benzene ring activates the molecule for various chemical transformations, particularly nucleophilic aromatic substitution and reduction to the corresponding diamine. This diamino derivative can then be further elaborated into diverse structures, making this compound a key scaffold in medicinal chemistry and materials science. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including anthelmintic, anticancer, antimicrobial, and antiviral properties.[1][2][3]

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following table summarizes the expected physicochemical properties and spectroscopic data based on analysis of similar benzimidazole derivatives.

| Property | Expected Value |

| CAS Number | 27578-65-0 |

| Molecular Formula | C₉H₈N₄O₄ |

| Molecular Weight | 236.18 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.5-8.7 (s, 2H, Ar-H), 8.3-8.5 (s, 1H, NCHN), 4.4-4.6 (q, J=7.2 Hz, 2H, CH₂), 1.4-1.6 (t, J=7.2 Hz, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 145-147, 142-144, 138-140, 115-117, 40-42, 14-16 |